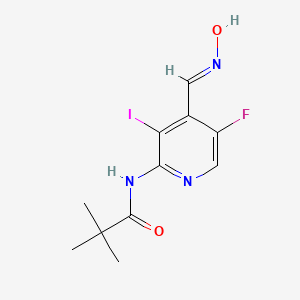

![molecular formula C7H9Cl2N3 B1418359 4-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン塩酸塩 CAS No. 1172808-59-1](/img/structure/B1418359.png)

4-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン塩酸塩

説明

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery

科学的研究の応用

ここでは、「4-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン塩酸塩」の科学研究における応用について、特に独自の応用を重点的に分析します。

Erk阻害剤の開発

この化合物は、一連のテトラヒドロピリドピリミジン系細胞外シグナル調節キナーゼ(Erk)阻害剤の発見と最適化に使用されてきました。これらの阻害剤は、HepG2細胞および腫瘍異種移植片において、Erk2を強力かつ選択的に阻害し、リン酸化RSKレベルをノックダウンすることが示されています .

テトラヒドロプテロイン酸誘導体の合成方法

この化合物は、さまざまな生化学的プロセスにおいて重要なテトラヒドロプテロイン酸誘導体を多段階合成するための出発物質として役立ちます .

潜在的なEGFR阻害剤

この化合物を原料とした新規4-アニリノ-7,8-ジヒドロピリド[4,3-d]ピリミジン-6(5H)-カルボン酸エステル誘導体が、抗腫瘍活性を有する潜在的なEGFR阻害剤として評価されてきました .

化学合成と反応

この化合物の構造の特徴と反応は、二環式6-6系化学における合成方法を開発するために研究されています .

製薬研究

その構造特性と反応性のために、新しい治療薬の開発における製薬研究にも使用されています .

物質の安全性と取り扱い

作用機序

Target of Action

The primary target of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is the extracellular signal-regulated kinase (Erk) . Erk is a key component in the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, Erk, by inhibiting its activity . This inhibition results in a decrease in the phosphorylation of Ribosomal S6 Kinase (RSK) levels in HepG2 cells and tumor xenografts . This interaction disrupts the normal functioning of the MAPK pathway, leading to changes in cellular processes .

Biochemical Pathways

The compound primarily affects the MAPK/Erk pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cell proliferation, differentiation, and survival . By inhibiting Erk, the compound disrupts this pathway, potentially leading to the inhibition of cell proliferation and induction of cell death .

Result of Action

The inhibition of Erk by 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride leads to a decrease in the phosphorylation of RSK levels in HepG2 cells and tumor xenografts . This could potentially lead to the inhibition of cell proliferation and induction of cell death .

生化学分析

Biochemical Properties

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), leading to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This interaction highlights the compound’s potential as a selective inhibitor in biochemical studies.

Cellular Effects

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of Erk2 results in altered cell signaling, which can impact cell proliferation and survival . Additionally, its effects on gene expression and cellular metabolism make it a valuable tool for studying cellular responses to biochemical stimuli.

Molecular Mechanism

The molecular mechanism of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to Erk2, inhibiting its activity and leading to a reduction in downstream signaling events . This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer research and therapy.

Dosage Effects in Animal Models

The effects of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of Erk2 and more pronounced cellular responses . High doses may also result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of Erk2 can impact metabolic pathways related to cell proliferation and survival

Transport and Distribution

The transport and distribution of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s activity and effectiveness in biochemical studies.

Subcellular Localization

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRVAPSMNJIVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656821 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172808-59-1 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)

![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)

![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)

![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)

![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)

![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)

![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)